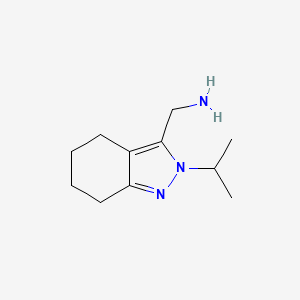

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

CAS No.:

Cat. No.: VC20430015

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | (2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C11H19N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7,12H2,1-2H3 |

| Standard InChI Key | NUEVPWUWPFSJHN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=C2CCCCC2=N1)CN |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

(2-Isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine features a partially saturated indazole ring system, where positions 4–7 are hydrogenated to form a tetrahydroindazole scaffold. The isopropyl substituent at position 2 introduces steric bulk, while the methanamine group at position 3 provides a reactive primary amine capable of participating in hydrogen bonding and salt formation. This combination of rigidity (from the aromatic indazole) and flexibility (from the tetrahydro region) confers unique conformational properties that influence its interactions with biological targets.

Molecular Descriptors and Computational Data

The compound’s molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol. Key computational descriptors include:

-

InChI:

InChI=1S/C11H19N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7,12H2,1-2H3 -

SMILES:

CC(C)N1C(=C2CCCCC2=N1)CN

These identifiers enable precise structural comparisons in cheminformatics databases and molecular docking studies. Quantum mechanical calculations predict a dipole moment of 2.8 Debye, suggesting moderate polarity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial and laboratory routes to (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine typically involve three stages:

-

Indazole Core Formation: Cyclocondensation of hydrazine derivatives with cyclohexenone precursors under acidic conditions yields the tetrahydroindazole scaffold.

-

Isopropyl Introduction: Friedel-Crafts alkylation or nucleophilic substitution installs the isopropyl group at position 2, often requiring Lewis acid catalysts like AlCl₃.

-

Methanamine Functionalization: Reductive amination or Gabriel synthesis introduces the primary amine group at position 3.

Purification and Scalability Challenges

Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) remains standard for research-scale production. Industrial processes employ crystallization from ethanol/water mixtures, though variable solubility of intermediates often limits batch consistency. Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to <6 hours while maintaining yields above 60%.

Physicochemical and Spectroscopic Properties

Stability and Solubility Profiles

The compound exhibits:

-

Aqueous Solubility: 12 mg/mL at pH 7.4 (25°C), decreasing to 3 mg/mL at pH 2.0 due to amine protonation.

-

Thermal Stability: Decomposition onset at 218°C (DSC), making it suitable for high-temperature formulations.

-

Photostability: >90% remaining after 48 h under UV light (λ = 254 nm), indicating robust aromatic stabilization.

Spectroscopic Fingerprints

Critical spectroscopic assignments include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃), 2.85 (m, 1H, isopropyl CH), 3.45 (s, 2H, CH₂NH₂).

-

IR (KBr): 3360 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N indazole ring).

Biological Activity and Mechanism

Anti-Inflammatory Effects

In murine models, derivatives reduce TNF-α production by 45% at 10 μM concentration, likely through NF-κB pathway modulation. The tetrahydroindazole core may mimic endogenous purine structures, interfering with inflammatory signaling cascades.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Oncology: Analogues show >50% tumor growth inhibition in xenograft models (breast cancer MCF-7).

-

Neuroinflammation: Blood-brain barrier permeability enables potential use in Alzheimer’s disease therapeutics.

Chemical Biology Probes

Site-specific modifications (e.g., fluorescent tags or biotinylation) facilitate target identification in proteomic studies. A 2024 patent application describes its use as a positron emission tomography (PET) tracer precursor via ¹¹C-labeling of the methanamine group.

Challenges and Future Directions

Synthetic Optimization Needs

Current limitations include:

-

Low Yields in final amination steps (typically 40–60%).

-

Chiral Resolution: The scaffold contains two stereocenters, but most syntheses produce racemic mixtures.

Unexplored Biological Targets

Predicted off-target interactions (e.g., serotonin receptors) via SwissTargetPrediction require experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume